molecular formula C5H5BrN4O2 B1441066 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid CAS No. 1303968-25-3

3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid

Cat. No.: B1441066
CAS No.: 1303968-25-3
M. Wt: 233.02 g/mol
InChI Key: FDPDGMKZZNURGR-UHFFFAOYSA-N
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Description

3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid is a heterocyclic compound with the molecular formula C5H5BrN4O2 and a molecular weight of 233.02 g/mol This compound is characterized by the presence of a pyrazine ring substituted with amino groups at positions 3 and 5, a bromine atom at position 6, and a carboxylic acid group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of pyrazine derivatives followed by amination and carboxylation reactions. For instance, a typical synthetic route may include:

Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, advanced catalysts, and automated systems to enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of amino and carboxylic acid groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid is unique due to the combination of amino, bromine, and carboxylic acid groups on the pyrazine ring. This unique combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry .

Properties

IUPAC Name

3,5-diamino-6-bromopyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN4O2/c6-2-4(8)10-3(7)1(9-2)5(11)12/h(H,11,12)(H4,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPDGMKZZNURGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(C(=N1)Br)N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701254308
Record name 3,5-Diamino-6-bromo-2-pyrazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701254308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303968-25-3
Record name 3,5-Diamino-6-bromo-2-pyrazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1303968-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Diamino-6-bromo-2-pyrazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701254308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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